1-(2-Phthalimidobutyryl)chloride

Description

The exact mass of the compound N-(4-Chloro-4-oxobutyl)phthalimide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

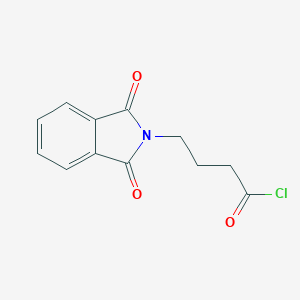

2D Structure

3D Structure

Properties

IUPAC Name |

4-(1,3-dioxoisoindol-2-yl)butanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3/c13-10(15)6-3-7-14-11(16)8-4-1-2-5-9(8)12(14)17/h1-2,4-5H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STXHPGKNMJVJKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344178 | |

| Record name | N-(4-Chloro-4-oxobutyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10314-06-4 | |

| Record name | N-(4-Chloro-4-oxobutyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10314-06-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 4-(1,3-dioxoisoindol-2-yl)butanoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1,3-dioxoisoindol-2-yl)butanoyl chloride, also known by its synonym 1-(2-Phthalimidobutyryl)chloride, is a reactive chemical intermediate of significant interest in the field of medicinal chemistry and drug development. Its bifunctional nature, featuring a reactive acyl chloride group and a phthalimide moiety, makes it a valuable building block for the synthesis of a diverse range of complex organic molecules. The phthalimide group, a well-known pharmacophore, is a key component in various biologically active compounds, including the immunomodulatory drugs (IMiDs) like thalidomide and its analogs. These derivatives have gained prominence for their role in targeted protein degradation through the recruitment of the cereblon (CRBN) E3 ubiquitin ligase complex. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-(1,3-dioxoisoindol-2-yl)butanoyl chloride, with a focus on its relevance to drug discovery and development.

Chemical and Physical Properties

4-(1,3-dioxoisoindol-2-yl)butanoyl chloride is a solid at room temperature. A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | 4-(1,3-dioxoisoindol-2-yl)butanoyl chloride | [1] |

| Synonyms | This compound, N-(4-Chloro-4-oxobutyl)phthalimide, 4-Phthalimidobutyryl chloride, N,N-Phthaloyl-GABA chloride | [1] |

| CAS Number | 10314-06-4 | [2] |

| Molecular Formula | C₁₂H₁₀ClNO₃ | [2] |

| Molecular Weight | 251.67 g/mol | [2] |

| Physical Form | Solid | [2] |

| Storage Temperature | Room temperature | [2] |

Spectroscopic Data

Mass Spectrometry

The mass spectrum of 4-(1,3-dioxoisoindol-2-yl)butanoyl chloride is expected to show a molecular ion peak corresponding to its molecular weight. A prominent peak observed in the GC-MS data available on PubChem is at m/z 160.[1] This likely corresponds to a fragment of the molecule, although a detailed fragmentation pattern analysis would be required for definitive assignment.

Infrared (IR) Spectroscopy

The IR spectrum of an acyl chloride is characterized by a strong carbonyl (C=O) stretching band. For 4-(1,3-dioxoisoindol-2-yl)butanoyl chloride, two distinct carbonyl stretching frequencies are expected: one for the acyl chloride and another for the phthalimide group. The acyl chloride carbonyl stretch typically appears at a higher wavenumber (around 1800 cm⁻¹) compared to other carbonyl compounds due to the electron-withdrawing effect of the chlorine atom. The phthalimide carbonyl groups will exhibit symmetric and asymmetric stretching bands, typically in the region of 1770-1700 cm⁻¹.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C=O (Acyl Chloride) | ~1800 |

| C=O (Phthalimide) | 1770-1700 (asymmetric and symmetric) |

| C-N (Imide) | ~1380 |

| C-Cl | 800-600 |

| Aromatic C-H | 3100-3000 |

| Aliphatic C-H | 3000-2850 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of 4-(1,3-dioxoisoindol-2-yl)butanoyl chloride would provide valuable information about the arrangement of protons in the molecule. The aromatic protons of the phthalimide group are expected to appear in the downfield region (around 7.7-7.9 ppm). The methylene protons of the butyryl chain would appear as distinct multiplets in the upfield region. The protons alpha to the acyl chloride carbonyl group would be the most deshielded among the aliphatic protons.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. The carbonyl carbons of the acyl chloride and the phthalimide group would be the most downfield signals. The aromatic carbons would appear in the 120-140 ppm range, while the aliphatic carbons would be found in the upfield region.

Experimental Protocols

Synthesis of 4-(1,3-dioxoisoindol-2-yl)butanoic acid (Precursor)

The precursor, 4-(1,3-dioxoisoindol-2-yl)butanoic acid, can be synthesized via the ring-opening of γ-butyrolactone with potassium phthalimide.[3]

Materials:

-

γ-Butyrolactone

-

Potassium phthalimide

-

Hydrochloric acid (concentrated)

Procedure:

-

A mixture of γ-butyrolactone and one molar equivalent of potassium phthalimide is heated.

-

The intermediate product is then hydrolyzed by refluxing with dilute hydrochloric acid.[3]

-

Upon cooling, the resulting 4-(1,3-dioxoisoindol-2-yl)butanoic acid precipitates and can be collected by filtration.

Synthesis of 4-(1,3-dioxoisoindol-2-yl)butanoyl chloride

The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used reagents for this purpose.[4][5]

Method 1: Using Thionyl Chloride

Materials:

-

4-(1,3-dioxoisoindol-2-yl)butanoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., dichloromethane or toluene)

Procedure:

-

To a solution or suspension of 4-(1,3-dioxoisoindol-2-yl)butanoic acid in an anhydrous solvent, an excess of thionyl chloride is added.

-

The reaction mixture is typically stirred at room temperature or gently heated under reflux until the evolution of sulfur dioxide and hydrogen chloride gas ceases.

-

The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 4-(1,3-dioxoisoindol-2-yl)butanoyl chloride. Further purification can be achieved by recrystallization or distillation under high vacuum, if necessary.

Method 2: Using Oxalyl Chloride

Materials:

-

4-(1,3-dioxoisoindol-2-yl)butanoic acid

-

Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM)

-

A catalytic amount of N,N-dimethylformamide (DMF)

Procedure:

-

4-(1,3-dioxoisoindol-2-yl)butanoic acid is dissolved or suspended in anhydrous DCM.

-

A catalytic amount of DMF is added to the mixture.

-

Oxalyl chloride is added dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature until the evolution of carbon monoxide and carbon dioxide ceases.

-

The solvent and excess reagent are removed under reduced pressure to afford the desired acyl chloride.[6]

Reactivity and Stability

4-(1,3-dioxoisoindol-2-yl)butanoyl chloride is a reactive compound due to the presence of the acyl chloride functional group. It is susceptible to hydrolysis by atmospheric moisture, which would convert it back to the corresponding carboxylic acid. Therefore, it should be handled and stored under anhydrous conditions.

The acyl chloride is a potent electrophile and will readily react with various nucleophiles, such as alcohols to form esters, amines to form amides, and arenes under Friedel-Crafts acylation conditions. This high reactivity makes it a versatile intermediate for introducing the 4-(phthalimido)butanoyl moiety into other molecules.

Applications in Drug Development

The phthalimide moiety is a key structural feature in a class of drugs known as immunomodulatory drugs (IMiDs), which includes thalidomide, lenalidomide, and pomalidomide. These drugs function by binding to the cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[7] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as the transcription factors IKZF1 and IKZF3 in multiple myeloma.[8]

This mechanism of action has inspired the development of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that recruit an E3 ligase to a specific protein of interest, leading to its degradation.[9][10] 4-(1,3-dioxoisoindol-2-yl)butanoyl chloride serves as a valuable building block in the synthesis of such molecules. The acyl chloride group allows for its facile conjugation to a linker, which is then attached to a ligand that binds to the target protein. The phthalimide portion of the molecule acts as the E3 ligase-recruiting moiety.

Below are diagrams illustrating the general synthesis workflow and the mechanism of action of PROTACs.

Caption: General workflow for the synthesis of PROTACs using the title compound.

Caption: Mechanism of action for a PROTAC utilizing a phthalimide moiety.

Conclusion

4-(1,3-dioxoisoindol-2-yl)butanoyl chloride is a key synthetic intermediate with significant potential in the field of drug discovery. Its straightforward synthesis from readily available starting materials and its high reactivity make it an attractive building block for medicinal chemists. The incorporation of the phthalimide group provides a direct handle for engaging the cell's protein degradation machinery, a strategy that is at the forefront of modern therapeutic development. Further research into the synthesis of novel bioactive molecules using this versatile compound is likely to yield new therapeutic agents for a variety of diseases.

References

- 1. N-(4-Chloro-4-oxobutyl)phthalimide | C12H10ClNO3 | CID 594886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. researchgate.net [researchgate.net]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. US3940439A - Acid chloride synthesis - Google Patents [patents.google.com]

- 6. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 7. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phthalimide Conjugation for Targeted Protein Destruction [thermofisher.com]

- 10. [PDF] Phthalimide conjugation as a strategy for in vivo target protein degradation | Semantic Scholar [semanticscholar.org]

A Technical Guide to 1-(2-Phthalimidobutyryl)chloride: A Versatile Building Block for Targeted Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Phthalimidobutyryl)chloride (CAS Number: 10314-06-4), a reactive chemical intermediate of significant interest in the field of drug discovery and development. The presence of the phthalimide functional group, famously associated with the immunomodulatory drugs (IMiDs) such as thalidomide, positions this molecule as a valuable building block for the synthesis of novel therapeutics. Notably, the phthalimide moiety is a key component for recruiting the Cereblon (CRBN) E3 ubiquitin ligase, a critical step in the mechanism of action for a class of targeted protein degraders known as Proteolysis-Targeting Chimeras (PROTACs). This guide details the physicochemical properties, synthesis, and potential applications of this compound, with a focus on its utility in constructing molecules for targeted protein degradation. Detailed experimental protocols and safety information are also provided to facilitate its use in a research setting.

Introduction

This compound, also known as 4-(1,3-dioxoisoindolin-2-yl)butanoyl chloride, is a derivative of butyric acid containing a terminal phthalimide group and an acyl chloride functional group. The acyl chloride moiety makes it a highly reactive intermediate, suitable for a variety of nucleophilic substitution reactions, such as the formation of amides, esters, and other carboxylic acid derivatives.

The true significance of this molecule in modern drug discovery lies in its phthalimide group. The phthalimide scaffold is the key pharmacophore responsible for binding to the Cereblon (CRBN) protein, a substrate receptor of the CRL4^CRBN^ E3 ubiquitin ligase complex.[1] This interaction is the cornerstone of the therapeutic effects of immunomodulatory drugs (IMiDs) and has been harnessed in the development of PROTACs.[2] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by bringing them into proximity with an E3 ligase.[2] As such, this compound serves as a readily available chemical handle to incorporate the CRBN-recruiting phthalimide moiety into more complex molecules, such as PROTACs, thereby enabling the targeted degradation of proteins implicated in various diseases.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 10314-06-4 | [3] |

| Molecular Formula | C₁₂H₁₀ClNO₃ | [3] |

| Molecular Weight | 251.67 g/mol | [3] |

| Appearance | Solid | |

| Purity | >97% (typical) | [3] |

| IUPAC Name | 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl chloride | [4] |

Experimental Protocols

The following protocols are representative methods for the synthesis of this compound and its subsequent use in a typical conjugation reaction.

Synthesis of this compound from 4-Phthalimidobutyric Acid

This procedure describes the conversion of the parent carboxylic acid, 4-phthalimidobutyric acid, to the corresponding acyl chloride using thionyl chloride.

Materials:

-

4-Phthalimidobutyric acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Reflux condenser

-

Gas trap (e.g., bubbler with aqueous sodium hydroxide)

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-phthalimidobutyric acid (1 equivalent) in anhydrous dichloromethane.

-

Slowly add thionyl chloride (2-3 equivalents) to the suspension at room temperature with vigorous stirring.[5]

-

Fit the flask with a reflux condenser connected to a gas trap to neutralize the evolved HCl and SO₂ gases.[5]

-

Heat the reaction mixture to reflux and maintain for 1-2 hours, or until the reaction is complete (monitor by TLC or disappearance of the starting material).

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator.

-

The resulting crude this compound can be used directly in the next step or purified by recrystallization if necessary.

Amide Bond Formation with a Primary Amine

This protocol illustrates a typical application of this compound in forming an amide bond with a primary amine, a common linkage in drug molecules and PROTACs.

Materials:

-

This compound

-

Primary amine (e.g., a target-binding ligand with a free amine)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Tertiary amine base (e.g., triethylamine or diisopropylethylamine)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Standard work-up and purification supplies (separatory funnel, drying agent, silica gel for chromatography)

Procedure:

-

Dissolve the primary amine (1 equivalent) and the tertiary amine base (1.5-2 equivalents) in an anhydrous solvent (e.g., DCM or THF) in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve this compound (1.1 equivalents) in the same anhydrous solvent.

-

Slowly add the solution of this compound to the cooled amine solution dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction with the addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Application in Targeted Protein Degradation

The primary application of this compound in contemporary drug discovery is as a precursor for the synthesis of molecules that hijack the ubiquitin-proteasome system. The phthalimide moiety specifically recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][6] By linking this phthalimide-containing acyl chloride to a ligand that binds to a protein of interest, a PROTAC can be constructed. This bifunctional molecule facilitates the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7]

Phthalimide-based PROTAC Mechanism of Action.

Synthetic and Application Workflow

The following diagram illustrates a general workflow from the starting materials to the synthesis of this compound and its subsequent application in the construction of a PROTAC.

General workflow for synthesis and application.

Handling and Safety

This compound is an acyl chloride and should be handled with appropriate safety precautions in a well-ventilated fume hood. Acyl chlorides are corrosive and react violently with water, alcohols, and other protic solvents, releasing corrosive hydrogen chloride gas.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture. Keep away from sources of ignition as it may be flammable.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and bases.

-

Spills: In case of a spill, absorb with an inert, dry material and dispose of as hazardous waste. Do not use water to clean up spills.

-

First Aid: In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention. If inhaled, move to fresh air and seek medical attention.

Conclusion

This compound is a valuable and reactive building block for chemical synthesis, particularly in the field of drug discovery. Its phthalimide moiety provides a direct handle for engaging the Cereblon E3 ubiquitin ligase, making it an important precursor for the development of targeted protein degraders like PROTACs. This guide provides the foundational technical information for researchers to safely and effectively utilize this compound in their research endeavors to develop novel therapeutics.

References

- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Thalidomide - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to 1-(2-Phthalimidobutyryl)chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 1-(2-Phthalimidobutyryl)chloride, a valuable building block in medicinal chemistry and drug discovery.

Chemical Structure and Identification

This compound, systematically named 4-(1,3-dioxoisoindol-2-yl)butanoyl chloride, is a derivative of butyric acid and phthalimide. The phthalimide group, a bicyclic aromatic imide, is a well-known pharmacophore present in a variety of bioactive compounds. The acyl chloride functional group makes this molecule a reactive intermediate for further chemical modifications.

Structure:

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 4-(1,3-dioxoisoindol-2-yl)butanoyl chloride[1] |

| CAS Number | 10314-06-4[1][2][3][4][5] |

| Molecular Formula | C₁₂H₁₀ClNO₃[1][2][5] |

| Molecular Weight | 251.67 g/mol [2][3][5] |

| Synonyms | This compound, N-(4-Chloro-4-oxobutyl)phthalimide[1] |

Physicochemical Properties

Synthesis

This compound is synthesized from its corresponding carboxylic acid precursor, 4-(1,3-dioxoisoindolin-2-yl)butanoic acid. The conversion of the carboxylic acid to the acyl chloride is a standard organic transformation that can be achieved using various chlorinating agents.

Synthesis of the Precursor: 4-(1,3-Dioxoisoindolin-2-yl)butanoic acid

A common method for the synthesis of N-substituted phthalimides is the Gabriel synthesis. In this case, 4-aminobutanoic acid can be reacted with phthalic anhydride.

Experimental Protocol: Synthesis of 4-(1,3-Dioxoisoindolin-2-yl)butanoic acid (General Procedure)

A mixture of 4-aminobutanoic acid and phthalic anhydride in a suitable solvent (e.g., glacial acetic acid or dimethylformamide) is heated under reflux. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation, filtration, and recrystallization to yield pure 4-(1,3-dioxoisoindolin-2-yl)butanoic acid.

Conversion to this compound

The carboxylic acid is converted to the acyl chloride using a chlorinating agent. Common reagents for this transformation include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅).[6] The choice of reagent can depend on the desired reaction conditions and the presence of other functional groups.

Figure 1. General synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound (General Procedure)

To a solution of 4-(1,3-dioxoisoindolin-2-yl)butanoic acid in an inert, anhydrous solvent (e.g., dichloromethane, chloroform, or toluene), the chlorinating agent (e.g., thionyl chloride or oxalyl chloride) is added, often in excess. A catalytic amount of N,N-dimethylformamide (DMF) may be added when using oxalyl chloride. The reaction mixture is typically stirred at room temperature or gently heated until the evolution of gaseous byproducts (SO₂ and HCl for thionyl chloride; CO, CO₂, and HCl for oxalyl chloride) ceases. The solvent and excess reagent are then removed under reduced pressure to yield the crude this compound, which can be used in subsequent steps without further purification.

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, the expected spectral characteristics can be predicted based on its structure and data for similar compounds.

Expected Spectroscopic Data:

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons of the phthalimide group (typically in the range of 7.7-7.9 ppm), and signals for the three methylene groups of the butyryl chain. The methylene group adjacent to the acyl chloride carbonyl will be the most deshielded. |

| ¹³C NMR | Signals for the carbonyl carbons of the phthalimide group (around 168 ppm) and the acyl chloride (expected to be slightly more downfield), aromatic carbons, and the aliphatic carbons of the butyryl chain. |

| IR Spectroscopy | A strong absorption band for the C=O stretching of the acyl chloride (typically around 1800 cm⁻¹), and two characteristic C=O stretching bands for the phthalimide group (around 1770 and 1700 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak (M⁺) would be expected, along with fragmentation patterns corresponding to the loss of Cl, CO, and cleavage of the butyryl chain. |

Biological and Pharmacological Significance

While specific biological activity data for this compound is not extensively documented, the phthalimide moiety is a key component in a wide array of pharmacologically active molecules. Phthalimide derivatives have been reported to exhibit a broad spectrum of biological activities, including:

-

Anti-inflammatory

-

Antimicrobial

-

Anticancer

-

Immunomodulatory

This compound serves as a valuable building block for the synthesis of novel drug candidates. Its utility as an intermediate in the creation of protein degraders highlights its importance in modern drug discovery, particularly in the development of targeted protein degradation technologies like PROTACs (Proteolysis Targeting Chimeras).

References

- 1. N-(4-Chloro-4-oxobutyl)phthalimide | C12H10ClNO3 | CID 594886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. 4-(1,3-Dioxoisoindolin-2-yl)butanoyl chloride | 10314-06-4 [sigmaaldrich.com]

- 4. 4-(1,3-Dioxoisoindolin-2-yl)butanoyl chloride | 10314-06-4 [sigmaaldrich.com]

- 5. capotchem.com [capotchem.com]

- 6. chemguide.co.uk [chemguide.co.uk]

"1-(2-Phthalimidobutyryl)chloride molecular weight"

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical data on 1-(2-Phthalimidobutyryl)chloride, a chemical compound relevant in various research and synthesis applications. The primary focus is the accurate determination and presentation of its molecular weight and composition.

Molecular Identity and Composition

This compound, also known by synonyms such as 4-(1,3-dioxoisoindolin-2-yl)butanoyl chloride, is identified by the CAS Number 10314-06-4.[][2][3] Its structure consists of a phthalimide group attached to a butyryl chloride moiety.

The molecular formula for this compound is C₁₂H₁₀ClNO₃.[][3][4] Based on this formula, the elemental composition and molecular weight have been determined.

Table 1: Elemental Composition and Molecular Weight of C₁₂H₁₀ClNO₃

| Element | Symbol | Atomic Count | Atomic Mass (amu) | Total Mass (amu) |

| Carbon | C | 12 | 12.011 | 144.132 |

| Hydrogen | H | 10 | 1.008 | 10.080 |

| Chlorine | Cl | 1 | 35.453 | 35.453 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 3 | 15.999 | 47.997 |

| Total | 27 | 251.67 g/mol [][2] |

Note: Atomic masses are based on standard IUPAC values. The total molecular weight is consistent with values published in chemical databases, cited as 251.67 g/mol or 251.66 g/mol .[][2][3][5][6]

Methodology for Molecular Weight Determination

The molecular weight of a compound is a fundamental physical property derived from its molecular formula. The workflow for this determination is a standard procedure in chemical sciences and does not require experimental protocols in the traditional sense. It is a computational method based on established atomic weights.

The logical workflow for this determination is illustrated below.

Caption: Workflow for calculating molecular weight from a chemical name.

This guide provides the essential quantitative data regarding the molecular weight of this compound. For experimental applications, researchers should consult safety data sheets (SDS) and relevant literature for physical properties such as melting point, boiling point, and solubility, as well as specific handling and safety protocols.

References

- 2. store.p212121.com [store.p212121.com]

- 3. N-(4-Chloro-4-oxobutyl)phthalimide | C12H10ClNO3 | CID 594886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(2-Phthalimidobutanoyl)Chloride | CymitQuimica [cymitquimica.com]

- 5. 2,4-Dimethoxyquinoline-3-carbonyl chloride | C12H10ClNO3 | CID 154238430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ethyl 2-(5-chloro-2-oxo-1H-indol-3-ylidene)acetate | C12H10ClNO3 | CID 78104386 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 4-(1,3-Dioxoisoindolin-2-yl)butanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 4-(1,3-dioxoisoindolin-2-yl)butanoyl chloride from 4-phthalimidobutanoic acid. This conversion is a fundamental step in various synthetic pathways, particularly in the development of pharmaceutical intermediates where the phthalimido group serves as a protecting group for a primary amine.

Physicochemical Properties

A clear understanding of the physical and chemical properties of both the reactant and the product is essential for successful synthesis, purification, and characterization.

Table 1: Physicochemical Properties of 4-Phthalimidobutanoic Acid

| Property | Value | Reference |

| CAS Number | 3130-75-4 | [1] |

| Molecular Formula | C₁₂H₁₁NO₄ | [1] |

| Molecular Weight | 233.22 g/mol | [1] |

| Appearance | White crystalline powder | |

| Melting Point | 115-116 °C |

Table 2: Physicochemical Properties of 4-(1,3-Dioxoisoindolin-2-yl)butanoyl Chloride

| Property | Value | Reference |

| CAS Number | 10314-06-4 | [2] |

| Molecular Formula | C₁₂H₁₀ClNO₃ | [2] |

| Molecular Weight | 251.67 g/mol | [2] |

| Appearance | Solid | [3] |

| Purity | >95% (typical) | [3] |

Synthesis Methodology

The conversion of a carboxylic acid to an acyl chloride is a common transformation in organic synthesis. The most frequently employed reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). Both reagents are effective, but their choice can depend on the scale of the reaction, the sensitivity of the substrate, and the desired purity of the product.

Reaction with Thionyl Chloride

Thionyl chloride is a widely used and cost-effective reagent for the synthesis of acyl chlorides.[4][5][6] The reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion to yield the acyl chloride, with the byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl) being gaseous, which helps to drive the reaction to completion.[7][8]

General Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, suspend or dissolve 4-phthalimidobutanoic acid in a suitable anhydrous solvent (e.g., dichloromethane, chloroform, or toluene).

-

Reagent Addition: Add an excess of thionyl chloride (typically 1.5 to 2.0 equivalents) to the reaction mixture. The addition can be done at room temperature or at elevated temperatures.

-

Reaction Conditions: The reaction mixture is typically heated to reflux for a period of 1 to 4 hours to ensure complete conversion. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Work-up: After the reaction is complete, the excess thionyl chloride and the solvent are removed under reduced pressure, typically using a rotary evaporator. It is crucial to use a vacuum pump protected by a suitable trap to avoid corrosion from the acidic vapors. The crude 4-(1,3-dioxoisoindolin-2-yl)butanoyl chloride is often obtained as an oil or a solid and can be used in the next step without further purification.

Reaction with Oxalyl Chloride

Oxalyl chloride is another effective reagent for converting carboxylic acids to acyl chlorides.[1][9] The reaction is often faster and proceeds under milder conditions than with thionyl chloride. A catalytic amount of N,N-dimethylformamide (DMF) is typically added to facilitate the reaction through the formation of the Vilsmeier reagent in situ, which is the active chlorinating agent.[1]

General Experimental Protocol:

As with thionyl chloride, a specific protocol for the target molecule is not available. The following is a general procedure.

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve 4-phthalimidobutanoic acid in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Reagent Addition: Add oxalyl chloride (typically 1.1 to 1.5 equivalents) dropwise to the stirred solution at 0 °C. Following the addition of oxalyl chloride, add a catalytic amount of DMF (1-2 drops).

-

Reaction Conditions: The reaction is typically stirred at 0 °C for a short period and then allowed to warm to room temperature. The reaction is usually complete within 1 to 3 hours. The completion of the reaction can be monitored by the cessation of gas evolution (CO and CO₂).

-

Work-up: The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 4-(1,3-dioxoisoindolin-2-yl)butanoyl chloride. The product is often used directly in subsequent reactions.

Experimental Workflow

The general workflow for the synthesis of 4-(1,3-dioxoisoindolin-2-yl)butanoyl chloride is depicted in the following diagram.

Caption: General workflow for the synthesis of 4-(1,3-dioxoisoindolin-2-yl)butanoyl chloride.

Spectroscopic Data

4.1. 4-Phthalimidobutanoic Acid

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phthalimido group (typically in the range of 7.7-7.9 ppm), a triplet for the methylene group adjacent to the nitrogen (around 3.7 ppm), a triplet for the methylene group adjacent to the carboxylic acid (around 2.5 ppm), and a multiplet for the central methylene group (around 2.1 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbons of the phthalimido group (around 168 ppm), the aromatic carbons (in the 123-134 ppm region), the carboxylic acid carbonyl (around 178 ppm), and the three aliphatic carbons.

-

IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretch from the carboxylic acid (typically 2500-3300 cm⁻¹), a C=O stretch from the carboxylic acid (around 1700 cm⁻¹), and two characteristic C=O stretches from the phthalimido group (around 1775 and 1710 cm⁻¹).

4.2. 4-(1,3-Dioxoisoindolin-2-yl)butanoyl Chloride

-

¹H NMR: The proton NMR spectrum will be similar to the starting material for the phthalimido and the adjacent methylene protons. The most significant change will be the downfield shift of the methylene group adjacent to the newly formed acyl chloride group (expected to be around 3.0-3.2 ppm).

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the acyl chloride carbonyl carbon at a downfield position (typically around 173 ppm). The other signals will be comparable to the starting material.

-

IR Spectroscopy: The most prominent feature in the IR spectrum will be the strong C=O stretching vibration of the acyl chloride functional group, which typically appears at a higher frequency than the carboxylic acid C=O, in the range of 1785-1815 cm⁻¹. The characteristic phthalimido C=O stretches will still be present. The broad O-H stretch of the carboxylic acid will be absent.

Safety Considerations

-

Thionyl chloride and oxalyl chloride are corrosive and toxic reagents. They should be handled with extreme care in a well-ventilated fume hood. Personal protective equipment (gloves, safety glasses, lab coat) is mandatory.

-

These reagents react violently with water. All glassware must be thoroughly dried before use, and anhydrous solvents are essential.

-

The reactions evolve toxic and corrosive gases (HCl, SO₂, CO). A proper gas trap containing a basic solution (e.g., sodium hydroxide) should be used to neutralize these gases.

This technical guide provides a foundational understanding of the synthesis of 4-(1,3-dioxoisoindolin-2-yl)butanoyl chloride. For specific applications, it is recommended to perform small-scale optimization of the reaction conditions to achieve the desired yield and purity. Further investigation into the spectroscopic characterization of both the starting material and the product is warranted to provide a more complete analytical profile.

References

- 1. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 2. rsc.org [rsc.org]

- 3. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 4. chemtube3d.com [chemtube3d.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. Organic Syntheses Procedure [orgsyn.org]

Technical Guide: Spectroscopic and Synthetic Profile of 1-(2-Phthalimidobutyryl)chloride

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data and a plausible synthetic route for 1-(2-Phthalimidobutyryl)chloride. Due to the limited availability of direct experimental data in public literature, this document serves as a comprehensive, predictive resource based on established principles of organic chemistry and spectroscopy.

Compound Overview

This compound is a reactive acyl chloride derivative. The presence of the phthalimido group, a common protecting group for primary amines, and the reactive acyl chloride functionality make this compound a potentially useful intermediate in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and materials science applications. Its structure combines the rigid, aromatic phthalimide moiety with a flexible butyryl chloride chain.

Molecular Structure:

-

IUPAC Name: 4-(1,3-dioxoisoindolin-2-yl)butanoyl chloride

-

Molecular Formula: C₁₂H₁₀ClNO₃[]

-

Molecular Weight: 251.67 g/mol [][2]

-

CAS Number: 10314-06-4[][2]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its structural components: the phthalimide group, the alkyl chain, and the acyl chloride moiety.

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.85 | m | 2H | Aromatic Protons (Ha) |

| ~ 7.73 | m | 2H | Aromatic Protons (Hb) |

| ~ 3.80 | t | 2H | -CH₂-N- |

| ~ 3.10 | t | 2H | -CH₂-COCl |

| ~ 2.25 | p | 2H | -CH₂-CH₂-CH₂- |

Note: The chemical shifts for the aromatic protons of the phthalimide group are typically observed as two multiplets due to the magnetic anisotropy of the carbonyl groups. The methylene group attached to the nitrogen is deshielded, as is the methylene group alpha to the electron-withdrawing acyl chloride.

Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 173.0 | C=O (Acyl Chloride) |

| ~ 168.0 | C=O (Phthalimide) |

| ~ 134.0 | Aromatic C (Quaternary) |

| ~ 132.0 | Aromatic CH |

| ~ 123.5 | Aromatic CH |

| ~ 45.0 | -CH₂-COCl |

| ~ 37.5 | -CH₂-N- |

| ~ 25.0 | -CH₂-CH₂-CH₂- |

Note: The carbonyl carbon of the acyl chloride is expected to be the most downfield signal. The two carbonyl carbons of the phthalimide will also be significantly downfield.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 1800 | Strong | C=O Stretch (Acyl Chloride) |

| ~ 1775 | Strong | C=O Stretch (Phthalimide, Asymmetric) |

| ~ 1715 | Strong | C=O Stretch (Phthalimide, Symmetric) |

| ~ 1600, 1470 | Medium | C=C Stretch (Aromatic) |

| ~ 1390 | Medium | C-N Stretch |

| ~ 720 | Strong | C-H Bend (Ortho-disubstituted Aromatic) |

Note: The most characteristic peak will be the strong absorption of the acyl chloride carbonyl at a high wavenumber (~1800 cm⁻¹). The two distinct carbonyl stretches of the phthalimide are also key identifying features.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 251/253 | Low | [M]⁺ (Molecular Ion, ~3:1 ratio due to ³⁵Cl/³⁷Cl) |

| 216 | Moderate | [M - Cl]⁺ |

| 160 | High | [Phthalimidoethyl]⁺ Fragment |

| 147 | High | [Phthalimide]⁺ Fragment |

| 104 | Moderate | [C₆H₄(CO)]⁺ Fragment |

| 76 | Moderate | [C₆H₄]⁺ Fragment |

Note: The molecular ion peak is expected to be weak due to the reactivity of the acyl chloride. The presence of chlorine will result in a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1.

Experimental Protocols

The following section details a plausible experimental protocol for the synthesis and characterization of this compound.

Synthesis of this compound

This synthesis proceeds via the conversion of the corresponding carboxylic acid, 4-(1,3-dioxoisoindolin-2-yl)butanoic acid, to the acyl chloride using thionyl chloride.

Materials:

-

4-(1,3-dioxoisoindolin-2-yl)butanoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Dimethylformamide (DMF) (catalytic amount)

-

Nitrogen or Argon gas supply

-

Rotary evaporator

-

Schlenk line or equivalent inert atmosphere setup

Procedure:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-(1,3-dioxoisoindolin-2-yl)butanoic acid.

-

Suspend the carboxylic acid in anhydrous DCM.

-

To this suspension, add a catalytic amount of anhydrous DMF (1-2 drops).

-

Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the reaction mixture at room temperature with stirring. The addition should be done in a well-ventilated fume hood.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 40 °C for DCM) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully remove the excess thionyl chloride and the DCM solvent under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the corrosive and toxic vapors.

-

The resulting crude this compound can be used directly for subsequent reactions or purified by distillation under high vacuum. Due to the reactive nature of acyl chlorides, it is often preferable to use the crude product immediately.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy:

-

Dissolve a small sample of the product in deuterated chloroform (CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

-

Use tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum of the neat liquid product between salt plates (NaCl or KBr) or as a thin film on a KBr disk if the product is a solid.

-

Use a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry (MS):

-

Obtain the mass spectrum using an electron ionization (EI) source.

-

Analyze the fragmentation pattern to confirm the molecular weight and key structural fragments.

Workflow Diagrams

Synthesis Workflow

References

Solubility Profile of 1-(2-Phthalimidobutyryl)chloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility characteristics of 1-(2-Phthalimidobutyryl)chloride, a molecule of interest in organic synthesis and pharmaceutical development. Due to a lack of specific experimental data in publicly available literature, this document provides a comprehensive overview based on the known properties of its constituent functional groups: the acyl chloride and the N-substituted phthalimide. This guide offers predicted solubility profiles, a detailed experimental protocol for quantitative solubility determination, and a logical workflow to assist researchers in handling and utilizing this compound effectively.

Introduction

This compound is a bifunctional organic compound containing a reactive acyl chloride group and a protected amino acid moiety in the form of a phthalimide. The solubility of this compound is a critical parameter for its synthesis, purification, and subsequent reactions. Understanding its behavior in various organic solvents is essential for designing reaction conditions, developing purification strategies, and formulating for screening assays. This guide aims to provide a foundational understanding of the expected solubility of this compound and the methodology to determine it empirically.

Predicted Solubility Profile

-

Acyl Chlorides: Acyl chlorides are generally soluble in aprotic, nonpolar to moderately polar organic solvents such as ethers (e.g., diethyl ether, tetrahydrofuran), chlorinated solvents (e.g., dichloromethane, chloroform), and aromatic hydrocarbons (e.g., toluene). They are highly reactive towards protic solvents like water and alcohols, undergoing rapid hydrolysis or alcoholysis, respectively. Therefore, they cannot be considered "soluble" in these solvents in the traditional sense, as they chemically react.

-

N-Substituted Phthalimides: The phthalimide group is a bulky, relatively nonpolar moiety. However, the presence of the imide group allows for some hydrogen bonding interactions. N-substituted phthalimides generally exhibit good solubility in polar aprotic solvents. Studies on phthalimide itself have shown it to be soluble in solvents like acetone and ethyl acetate, with solubility increasing with temperature.

Based on these characteristics, this compound is predicted to be:

-

Soluble to Highly Soluble in aprotic solvents like dichloromethane, chloroform, tetrahydrofuran, and ethyl acetate.

-

Sparingly Soluble to Insoluble in nonpolar hydrocarbon solvents like hexanes and petroleum ether.

-

Reactive with protic solvents such as water, methanol, and ethanol.

Data Presentation: Predicted Qualitative Solubility

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents. This table is for guidance only and should be confirmed by experimental determination.

| Solvent Class | Solvent Name | Predicted Qualitative Solubility | Rationale |

| Halogenated | Dichloromethane (DCM) | Soluble | Aprotic, moderately polar solvent, generally a good solvent for a wide range of organic compounds. |

| Chloroform | Soluble | Similar to DCM. | |

| Ethers | Diethyl Ether | Soluble | Aprotic, relatively nonpolar solvent, good for dissolving many organic compounds. |

| Tetrahydrofuran (THF) | Soluble | Aprotic, polar ether, often an excellent solvent for a variety of organic molecules. | |

| Esters | Ethyl Acetate | Soluble | Moderately polar, aprotic solvent. Phthalimide shows solubility in ethyl acetate. |

| Ketones | Acetone | Soluble | Polar aprotic solvent. Phthalimide is known to be soluble in acetone. |

| Aromatic Hydrocarbons | Toluene | Soluble to Sparingly Soluble | Nonpolar, aprotic solvent. Solubility may be moderate. |

| Aliphatic Hydrocarbons | Hexane / Heptane | Sparingly Soluble to Insoluble | Nonpolar solvents, likely poor solvents for the relatively polar phthalimide moiety. |

| Protic Solvents | Water | Reactive (hydrolyzes) | The acyl chloride group will react with water to form the corresponding carboxylic acid. |

| Methanol / Ethanol | Reactive (alcoholysis) | The acyl chloride group will react with alcohols to form the corresponding ester. | |

| Polar Aprotic | Dimethylformamide (DMF) | Soluble | Highly polar aprotic solvent, generally an excellent solvent for a wide range of organic compounds. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Highly polar aprotic solvent, likely a good solvent, but potential for reaction with the acyl chloride. |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of this compound in a given organic solvent. This method is based on the isothermal equilibrium method.

4.1. Materials and Equipment

-

This compound (high purity)

-

Anhydrous organic solvents of interest (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Thermostatic shaker or water bath with temperature control

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Syringes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system if the compound is sufficiently volatile and thermally stable.

-

Volumetric flasks and pipettes

4.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

To each vial, add a known volume (e.g., 2.0 mL) of the selected anhydrous organic solvent.

-

Seal the vials tightly to prevent solvent evaporation and ingress of moisture.

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled syringe to match the equilibration temperature.

-

Immediately filter the solution through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid. The filter and syringe should also be pre-conditioned to the experimental temperature.

-

Record the exact volume of the filtered solution.

-

-

Quantification:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (HPLC or GC).

-

Analyze the diluted solution using a pre-validated HPLC or GC method to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations of the compound.

-

-

Calculation of Solubility:

-

Calculate the concentration of the compound in the saturated solution from the analytical data and the dilution factor.

-

Express the solubility in desired units, such as grams per liter (g/L) or moles per liter (mol/L).

-

4.3. Safety Precautions

-

This compound is an acyl chloride and should be handled with care in a well-ventilated fume hood.

-

Acyl chlorides are corrosive and lachrymatory. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Work under anhydrous conditions to prevent hydrolysis of the compound.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Conclusion

While specific quantitative data on the solubility of this compound is currently unavailable, this guide provides a robust framework for researchers to predict and experimentally determine its solubility in various organic solvents. The predicted solubility profile suggests good solubility in aprotic solvents and reactivity in protic solvents. The provided experimental protocol offers a clear and detailed method for obtaining precise quantitative solubility data, which is crucial for the effective use of this compound in research and development. It is strongly recommended that researchers perform their own solubility tests based on the protocol outlined herein to obtain accurate data for their specific applications.

The Lynchpin in Proximity-Inducing Therapeutics: A Technical Guide to 1-(2-Phthalimidobutyryl)chloride

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, properties, and burgeoning applications of 1-(2-Phthalimidobutyryl)chloride. This document details the pivotal role of this reactive intermediate in the development of targeted protein degraders and other advanced therapeutic modalities.

Introduction: The Rise of a Versatile Chemical Intermediate

This compound, a derivative of 4-phthalimidobutyric acid, is a reactive acyl chloride that has emerged as a significant building block in modern medicinal chemistry. Its structure uniquely combines a reactive acyl chloride functional group with a phthalimide moiety, a key pharmacophore recognized for its interaction with the Cereblon (CRBN) E3 ubiquitin ligase. This dual functionality makes it an invaluable tool for the synthesis of complex molecules designed to hijack cellular degradation machinery, offering a novel therapeutic paradigm for targeting previously "undruggable" proteins. This guide provides an in-depth overview of its chemical properties, synthesis, and key applications, with a focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties and Data

This compound is a solid at room temperature and is characterized by its reactivity, particularly towards nucleophiles. As an acyl chloride, it is sensitive to moisture and should be handled under anhydrous conditions to prevent hydrolysis back to the parent carboxylic acid.[1] Key quantitative data for this compound and its precursor are summarized in the table below.

| Property | This compound | 4-Phthalimidobutyric Acid |

| CAS Number | 10314-06-4[][3] | 3130-75-4 |

| Molecular Formula | C₁₂H₁₀ClNO₃[][3] | C₁₂H₁₁NO₄ |

| Molecular Weight | 251.67 g/mol [][3] | 233.22 g/mol |

| Appearance | Solid | - |

| Purity | Typically >97% | - |

| IUPAC Name | 4-(1,3-dioxoisoindol-2-yl)butanoyl chloride[] | 4-(1,3-dioxoisoindol-2-yl)butanoic acid |

Synthesis and Experimental Protocols

The primary route to this compound is through the chlorination of its parent carboxylic acid, 4-phthalimidobutyric acid. Standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are effective for this conversion.

General Protocol for the Synthesis of this compound

This protocol is based on established methods for the conversion of carboxylic acids to acyl chlorides.[4][5]

Materials:

-

4-Phthalimidobutyric acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

An inert gas atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, suspend 4-phthalimidobutyric acid in anhydrous DCM.

-

Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitoring by TLC or the cessation of HCl gas evolution).

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure.

-

The resulting crude this compound can be used directly in the next step or purified by recrystallization or distillation under high vacuum.

Diagram of the Synthesis Workflow:

References

"biological activity of 1-(2-Phthalimidobutyryl)chloride derivatives"

An In-depth Technical Guide on the Biological Activity of Phthalimide Derivatives

Introduction

While specific research on the biological activity of 1-(2-phthalimidobutyryl)chloride derivatives is not extensively available in public literature, the broader class of phthalimide derivatives has been the subject of significant scientific investigation. These compounds have demonstrated a wide array of pharmacological activities, making them a scaffold of great interest in drug discovery and development. Phthalimides are characterized by a bicyclic structure an isoindoline-1,3-dione. This core structure's hydrophobic nature is thought to contribute to its ability to cross biological membranes.[1][2]

This technical guide provides a comprehensive overview of the multifaceted biological activities of various phthalimide derivatives, with a focus on their anti-inflammatory, antiproliferative, and antimicrobial properties. It includes a summary of quantitative data, detailed experimental protocols from cited research, and visualizations of relevant biological pathways and experimental workflows to aid researchers, scientists, and drug development professionals.

Quantitative Biological Activity Data

The biological activities of phthalimide derivatives have been quantified in numerous studies. The following tables summarize key findings in the areas of anti-inflammatory, antiproliferative, and antimicrobial activities.

Table 1: Anti-inflammatory Activity of Phthalimide Derivatives

| Compound | Assay | Cell Line | IC50 | Reference |

| Compound IIh | Nitric Oxide (NO) Production Inhibition | RAW264.7 | 8.7 µg/mL | [3] |

| Compound 9o | Nitric Oxide (NO) Production Inhibition | RAW264.7 | 0.76 µM | [4] |

| Compound 17c | In-vitro anti-inflammatory activity | - | 32% decrease | [5] |

Table 2: Antiproliferative Activity of Phthalimide Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 9b | A549 (Lung Carcinoma) | 2.86 | [1] |

| Compound 6b | HeLa (Cervical Cancer) | 2.94 | [1] |

| Compound 6c | HeLa (Cervical Cancer) | 3.20 | [1] |

| Compound 9b | MCF-7 (Breast Cancer) | 3.21 | [1] |

Table 3: Antimicrobial Activity of Phthalimide Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

| Compound 4g | Gram-negative, Gram-positive, Fungi, TB | 0.49 - 7.81 | [2] |

| Compounds 5c-e | Gram-positive, Gram-negative, Fungi | 0.98 - 15.63 | [2] |

| Compound 6c | Bacteria and Fungi | 0.98 - 1.95 | [2] |

| Compound 6c | Mycobacterium tuberculosis | 31.25 | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the key experimental protocols used to synthesize and evaluate the biological activity of phthalimide derivatives.

General Synthesis of 2-(1,3-dioxoisoindolin-2-yl)acetamide Derivatives[2]

This protocol describes a common method for synthesizing a class of phthalimide derivatives.

-

Step 1: Amine Solution Preparation : Dissolve an equivalent amount of the desired amine in dry acetonitrile (CH3CN).

-

Step 2: Addition of Base : Add 1.1 equivalent amount of triethylamine to the amine solution and stir the mixture for 15 minutes.

-

Step 3: Acylation : Slowly add 1.1 equivalent amount of chloroacetyl chloride, dissolved in dry CH3CN, drop-wise to the stirred mixture.

-

Step 4: Reaction : Continue stirring the resulting mixture for 2 hours at room temperature.

-

Step 5: Precipitation : Cool the reaction mixture and pour it into 50 mL of ice-cold water containing a few drops of 10% diluted HCl.

-

Step 6: Isolation : Stir the aqueous mixture until a solid separates, then filter the crude product.

-

Step 7: Purification : The crude product can be further purified by recrystallization from an appropriate solvent.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel phthalide derivatives: Synthesis and anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Versatile Precursor: A Technical Guide to 1-(2-Phthalimidobutyryl)chloride for the Synthesis of Novel Bioactive Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Phthalimidobutyryl)chloride is a key chemical intermediate, primed for the synthesis of a diverse array of novel compounds with significant therapeutic potential. Its structure, featuring a reactive acyl chloride group and a phthalimide moiety, allows for straightforward derivatization to generate libraries of molecules for screening in drug discovery programs. The phthalimide group is a well-established pharmacophore found in numerous drugs, known for its anti-inflammatory, immunomodulatory, and anticancer properties. This guide provides a comprehensive overview of the synthesis of this precursor and its application in the development of novel bioactive agents, with a focus on their potential to modulate key signaling pathways implicated in disease.

Synthesis of the Precursor: this compound

The synthesis of this compound is a two-step process commencing with the formation of the precursor acid, 4-(1,3-dioxoisoindolin-2-yl)butanoic acid, followed by its conversion to the acyl chloride.

Synthesis of 4-(1,3-dioxoisoindolin-2-yl)butanoic acid

This synthetic route involves the reaction of phthalic anhydride with 4-aminobutanoic acid.

Experimental Protocol:

A mixture of phthalic anhydride (14.8 g, 0.1 mol) and 4-aminobutanoic acid (10.3 g, 0.1 mol) in glacial acetic acid (150 mL) is heated at reflux for 4 hours. The reaction mixture is then cooled to room temperature and poured into ice-water (400 mL) with stirring. The resulting white precipitate is collected by vacuum filtration, washed with cold water, and dried in a vacuum oven at 80°C to yield 4-(1,3-dioxoisoindolin-2-yl)butanoic acid.

Table 1: Physicochemical Data for 4-(1,3-dioxoisoindolin-2-yl)butanoic acid

| Property | Value |

| Molecular Formula | C₁₂H₁₁NO₄ |

| Molecular Weight | 233.22 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 115-117 °C |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.1 (s, 1H, COOH), 7.85 (m, 4H, Ar-H), 3.55 (t, 2H, N-CH₂), 2.25 (t, 2H, CO-CH₂), 1.80 (m, 2H, CH₂) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 174.5, 168.0, 134.5, 131.5, 123.0, 37.0, 30.5, 24.0 |

| IR (KBr, cm⁻¹) | 3300-2500 (br, OH), 1770, 1700 (C=O) |

Synthesis of this compound

The carboxylic acid is converted to the more reactive acyl chloride using a chlorinating agent such as thionyl chloride or oxalyl chloride.

Experimental Protocol:

To a solution of 4-(1,3-dioxoisoindolin-2-yl)butanoic acid (2.33 g, 10 mmol) in anhydrous dichloromethane (50 mL) under a nitrogen atmosphere, oxalyl chloride (1.0 mL, 11.5 mmol) is added dropwise at 0°C, followed by a catalytic amount of N,N-dimethylformamide (DMF, 2 drops). The reaction mixture is stirred at room temperature for 2 hours. The solvent and excess oxalyl chloride are removed under reduced pressure to yield this compound as a solid, which can be used in the next step without further purification.

Table 2: Physicochemical Data for this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₀ClNO₃ |

| Molecular Weight | 251.67 g/mol |

| Appearance | Off-white to yellow solid |

| Reactivity | Highly reactive, moisture-sensitive |

Synthesis Workflow

Caption: Synthesis of this compound.

Synthesis of Novel Compounds from this compound

The highly reactive acyl chloride group of this compound allows for facile reaction with a variety of nucleophiles to generate a library of novel compounds. Here, we present representative protocols for the synthesis of amides and esters.

General Procedure for the Synthesis of N-substituted-4-(1,3-dioxoisoindolin-2-yl)butanamides

Experimental Protocol:

To a solution of the desired amine (1.2 mmol) and triethylamine (1.5 mmol) in anhydrous dichloromethane (20 mL) at 0°C, a solution of this compound (1.0 mmol) in anhydrous dichloromethane (10 mL) is added dropwise. The reaction mixture is stirred at room temperature for 3-5 hours. The reaction is monitored by TLC. Upon completion, the mixture is washed with 1N HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (15 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Table 3: Representative Data for Novel N-substituted-4-(1,3-dioxoisoindolin-2-yl)butanamides

| Compound ID | R-Group (Amine) | Yield (%) | M.p. (°C) | ¹H NMR (δ, ppm, CDCl₃) |

| NC-1 | -C₆H₅ | 85 | 168-170 | 7.8 (m, 4H), 7.5 (d, 2H), 7.3 (t, 2H), 7.1 (t, 1H), 6.5 (br s, 1H), 3.8 (t, 2H), 2.5 (t, 2H), 2.2 (m, 2H) |

| NC-2 | -CH₂C₆H₅ | 88 | 145-147 | 7.8 (m, 4H), 7.3 (m, 5H), 5.8 (br s, 1H), 4.4 (d, 2H), 3.7 (t, 2H), 2.3 (t, 2H), 2.1 (m, 2H) |

| NC-3 | -C₆H₄-4-OCH₃ | 82 | 175-177 | 7.8 (m, 4H), 7.4 (d, 2H), 6.8 (d, 2H), 6.4 (br s, 1H), 3.8 (s, 3H), 3.7 (t, 2H), 2.5 (t, 2H), 2.2 (m, 2H) |

Reaction Scheme for Novel Compound Synthesis

Caption: General reaction for novel compound synthesis.

Biological Activity and Signaling Pathways

Phthalimide derivatives are known to exert their biological effects through various mechanisms, including the modulation of inflammatory and cancer-related signaling pathways. A key target is the Nuclear Factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammation and cell survival.

Inhibition of the NF-κB Signaling Pathway

Many phthalimide-based compounds have been shown to inhibit the activation of NF-κB. This is often achieved by preventing the degradation of the inhibitory protein IκBα, which otherwise releases NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes like TNF-α and IL-6.

Table 4: Representative Biological Activity Data

| Compound ID | Target | IC₅₀ (µM) |

| NC-1 | TNF-α release | 5.2 |

| NC-2 | NF-κB inhibition | 2.8 |

| NC-3 | COX-2 inhibition | 7.5 |

NF-κB Signaling Pathway Inhibition

Caption: Inhibition of NF-κB signaling by phthalimide derivatives.

Conclusion

This compound serves as a valuable and versatile precursor for the synthesis of a wide range of novel phthalimide-containing compounds. The straightforward synthetic accessibility and the potential for diverse functionalization make it an attractive starting material for drug discovery campaigns targeting diseases driven by inflammatory and oncogenic signaling pathways. The representative data and protocols provided in this guide offer a solid foundation for researchers to explore the chemical space around this promising scaffold. Further investigation into the structure-activity relationships of these novel derivatives will be crucial for the development of potent and selective therapeutic agents.

Methodological & Application

Application Notes and Protocols: Synthesis of 1-(2-Phthalimidobutyryl) Chloride using Thionyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-(2-Phthalimidobutyryl) chloride, a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. The synthesis is a two-step process commencing with the preparation of 2-Phthalimidobutyric acid via a Gabriel-type reaction between 2-bromobutyric acid and potassium phthalimide. The subsequent conversion of the carboxylic acid to the desired acyl chloride is achieved using thionyl chloride. This protocol includes detailed experimental procedures, a summary of quantitative data, and a workflow diagram for clarity.

Introduction

Acyl chlorides are highly reactive functional groups that serve as important precursors for the synthesis of esters, amides, and other carbonyl derivatives. The phthalimido protecting group is commonly employed in peptide synthesis and for the introduction of a primary amine functionality. The target molecule, 1-(2-Phthalimidobutyryl) chloride, combines these features, making it a useful building block in medicinal chemistry and drug discovery. The synthesis route described herein is a robust and common method for the preparation of such compounds.

Chemical Structures

| Compound Name | Structure |

| 2-Bromobutyric acid |  |

| Potassium phthalimide |  |

| 2-Phthalimidobutyric acid |  |

| Thionyl chloride |  |

| 1-(2-Phthalimidobutyryl) chloride |  |

Quantitative Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Purity (%) |

| 2-Phthalimidobutyric acid | C₁₂H₁₁NO₄ | 233.22 | Solid | >95 (typical) |

| 1-(2-Phthalimidobutyryl) chloride | C₁₂H₁₀ClNO₃ | 251.67 | Solid | ~95[] |

Experimental Protocols

Part 1: Synthesis of 2-Phthalimidobutyric Acid

This procedure is based on the general principles of the Gabriel synthesis of primary amines, adapted for the synthesis of an N-substituted amino acid.[2]

Materials:

-

2-Bromobutyric acid

-

Potassium phthalimide

-

Dimethylformamide (DMF), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Water, deionized

-

Ethyl acetate

-

Brine solution

-

Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium phthalimide (1.0 equivalent) in anhydrous dimethylformamide (DMF).

-

To this solution, add 2-bromobutyric acid (1.05 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water.

-

Acidify the aqueous mixture to pH 1-2 with concentrated hydrochloric acid.

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude 2-Phthalimidobutyric acid from an appropriate solvent system (e.g., ethanol/water) to yield a pure solid.

Part 2: Synthesis of 1-(2-Phthalimidobutyryl) Chloride

This procedure follows the general method for converting carboxylic acids to acyl chlorides using thionyl chloride.[3]

Materials:

-

2-Phthalimidobutyric acid

-

Thionyl chloride (SOCl₂)

-

Toluene, anhydrous

Procedure:

-

Caution! This reaction should be performed in a well-ventilated fume hood as it releases toxic gases (SO₂ and HCl).

-

Place the dried 2-Phthalimidobutyric acid (1.0 equivalent) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a gas outlet connected to a trap (e.g., a bubbler with a sodium hydroxide solution).

-

Add an excess of thionyl chloride (2-3 equivalents) to the flask.

-

Heat the reaction mixture to reflux (approximately 75-80 °C) and stir for 2-4 hours. The solid carboxylic acid should dissolve as the reaction progresses.

-

After the reaction is complete (indicated by the cessation of gas evolution), cool the mixture to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure. To ensure complete removal, anhydrous toluene can be added and co-distilled (azeotropic removal).

-

The resulting crude 1-(2-Phthalimidobutyryl) chloride is typically a solid and can be used in the next step without further purification. If necessary, it can be purified by recrystallization from a non-protic solvent like hexane or by short-path distillation under high vacuum.

Synthesis Workflow

Caption: Overall workflow for the two-step synthesis of 1-(2-Phthalimidobutyryl) chloride.

Reaction Mechanism

References

Application Notes: Synthesis of 1-(2-Phthalimidobutyryl)chloride using Oxalyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis, providing a highly reactive intermediate for subsequent nucleophilic acyl substitution reactions. Acyl chlorides are key precursors in the synthesis of esters, amides, and other carbonyl derivatives. Oxalyl chloride is a preferred reagent for this conversion due to its high reactivity and the formation of volatile byproducts (CO, CO₂, HCl), which simplifies product isolation and purification.[1][2] This protocol details the synthesis of 1-(2-Phthalimidobutyryl)chloride from 2-Phthalimidobutyric acid using oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF).[1][3]

Reaction Principle